NFAT Inhibitor-2

Description

Properties

IUPAC Name |

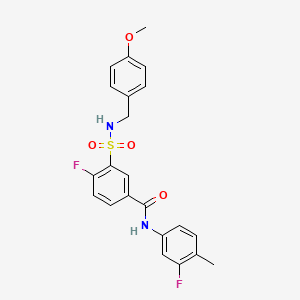

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNVCFXMNSVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VIVIT-based NFAT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of VIVIT-based peptide inhibitors of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Given the generic nature of "NFAT Inhibitor-2," this document will focus on the well-characterized and specific VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, as archetypal examples of this class of inhibitors.

Introduction to the Calcineurin-NFAT Signaling Pathway

The NFAT family of transcription factors are critical mediators of calcium signaling in a variety of cell types, playing a pivotal role in the immune response, cardiac development, and neuronal function. The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.

In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. An increase in intracellular calcium concentration, triggered by stimuli such as T-cell receptor (TCR) engagement, leads to the activation of calcineurin. Activated calcineurin then binds to a specific docking site on NFAT, known as the PxIxIT motif, and dephosphorylates multiple serine residues in its regulatory domain. This dephosphorylation exposes a nuclear localization signal (NLS), leading to the rapid translocation of NFAT into the nucleus. Once in the nucleus, NFAT cooperates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoters of target genes, thereby initiating their transcription.

The VIVIT Peptide: A Specific Inhibitor of the Calcineurin-NFAT Interaction

The VIVIT peptide was identified through a screening process aimed at discovering high-affinity ligands for the NFAT docking site on calcineurin.[1][2] It is a 14-amino-acid peptide (GPHPVIVITGPHEE) that contains a central VIVIT sequence which mimics the PxIxIT motif of NFAT.[1]

Mechanism of Action

The core mechanism of action of the VIVIT peptide and its derivatives is competitive inhibition of the calcineurin-NFAT interaction.[3] By binding to the same docking site on calcineurin that NFAT utilizes, the VIVIT peptide physically obstructs the binding of endogenous NFAT proteins to the phosphatase. This preventative binding has a crucial consequence: it blocks the dephosphorylation of NFAT by calcineurin. As a result, NFAT remains in its phosphorylated, inactive state in the cytoplasm and is unable to translocate to the nucleus to drive gene expression.[4][5]

A key feature that distinguishes VIVIT-based inhibitors from classical calcineurin inhibitors like cyclosporin (B1163) A (CsA) and FK506 is their high specificity. While CsA and FK506 inhibit the catalytic phosphatase activity of calcineurin altogether, affecting all of its substrates, the VIVIT peptide only blocks the interaction with NFAT, leaving the general phosphatase activity of calcineurin intact.[3][6] This specificity makes VIVIT and its derivatives invaluable tools for studying NFAT-specific signaling and holds promise for therapeutic applications with potentially fewer side effects.

To facilitate its use in cellular and in vivo studies, the VIVIT peptide is often conjugated to a cell-penetrating peptide, such as a poly-arginine tail (11R), creating the 11R-VIVIT peptide. This modification allows the inhibitor to efficiently cross the cell membrane and exert its function within the cytoplasm.[1]

Quantitative Data

The binding affinity of the VIVIT peptide and its derivatives to calcineurin has been quantified, providing a basis for understanding its inhibitory potential. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters in this regard.

| Compound | Parameter | Value | Method | Reference |

| VIVIT | Kd | 477 ± 26 nM | Fluorescence Anisotropy | [1] |

| IC50 | 4100 ± 100 nM | Competitive Binding Assay | [1] | |

| ZIZIT | Kd | 43 ± 12 nM | Fluorescence Anisotropy | [1] |

| ZIZIT-cisPro | Kd | 2.6 nM | Fluorescence Anisotropy | [1] |

| 11R-VIVIT | Cellular Effect | ~65% inhibition of NFAT nuclear translocation at 500 nM | Microscopy | [1] |

| 11R-VIVIT | Cellular Effect | Significant reduction of NFAT2 expression at 100 nM | Western Blot | [7] |

Table 1: Quantitative data for VIVIT and its derivatives.

Experimental Protocols

The mechanism of action of VIVIT-based inhibitors can be elucidated through a series of well-established experimental protocols.

NFAT Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT.

Principle: A reporter plasmid containing a luciferase gene under the control of multiple NFAT response elements is transfected into cells. Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, Jurkat) in a 24-well plate.

-

Co-transfect the cells with an NFAT-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Inhibitor Treatment:

-

After 24 hours, pre-treat the cells with varying concentrations of 11R-VIVIT for 1-2 hours.

-

-

Pathway Activation:

-

Stimulate the cells with an agent that increases intracellular calcium, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, to activate the calcineurin-NFAT pathway.

-

-

Lysis and Luminescence Measurement:

-

After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in the presence of the inhibitor compared to the stimulated control reflects the inhibitory effect of 11R-VIVIT on NFAT transcriptional activity.

-

Nuclear/Cytoplasmic Fractionation and Western Blotting

This method directly visualizes the effect of the inhibitor on the subcellular localization of NFAT.

Principle: Cells are lysed and separated into nuclear and cytoplasmic fractions. The amount of NFAT protein in each fraction is then quantified by Western blotting.

Methodology:

-

Cell Treatment:

-

Treat cells with 11R-VIVIT for 1-2 hours, followed by stimulation with PMA and ionomycin.

-

-

Cell Lysis and Fractionation:

-

Harvest the cells and resuspend them in a hypotonic buffer to swell the cell membrane.

-

Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.

-

Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of both the cytoplasmic and nuclear extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for an NFAT isoform (e.g., NFATc1, NFATc2).

-

Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

-

Detect the primary antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the DNA-binding activity of NFAT.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the NFAT binding consensus sequence is incubated with nuclear extracts. If NFAT is present and active in the extracts, it will bind to the probe, forming a larger protein-DNA complex. When run on a non-denaturing polyacrylamide gel, this complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.

Methodology:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the NFAT binding site.

-

Label the resulting double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

-

Nuclear Extract Preparation:

-

Prepare nuclear extracts from cells treated with or without 11R-VIVIT and with or without a stimulus (PMA/ionomycin).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.

-

For competition assays, add an excess of unlabeled ("cold") probe to the reaction to demonstrate the specificity of the binding.

-

For supershift assays, add an antibody specific to NFAT to the reaction, which will bind to the NFAT-DNA complex, further retarding its migration.

-

-

Electrophoresis and Detection:

-

Separate the binding reactions on a native polyacrylamide gel.

-

Dry the gel and expose it to X-ray film (for radiolabeled probes) or image it using a fluorescent scanner. A decrease in the shifted band in samples from 11R-VIVIT-treated cells indicates reduced NFAT DNA-binding activity.

-

Conclusion

The VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, are potent and highly specific inhibitors of the calcineurin-NFAT signaling pathway. Their mechanism of action, centered on the competitive inhibition of the protein-protein interaction between calcineurin and NFAT, provides a distinct advantage over less specific calcineurin inhibitors. The experimental protocols detailed in this guide offer a robust framework for investigating the cellular effects of these inhibitors and for the continued development of novel therapeutics targeting the NFAT pathway.

References

- 1. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the calcineurin-NFAT complex: Defining a T Cell Activation Switch Using Solution NMR and Crystal Coordinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of VIVIT-based NFAT Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of VIVIT-based peptide inhibitors of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Given the generic nature of "NFAT Inhibitor-2," this document will focus on the well-characterized and specific VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, as archetypal examples of this class of inhibitors.

Introduction to the Calcineurin-NFAT Signaling Pathway

The NFAT family of transcription factors are critical mediators of calcium signaling in a variety of cell types, playing a pivotal role in the immune response, cardiac development, and neuronal function. The activation of NFAT is tightly regulated by the calcium-calmodulin-dependent serine/threonine phosphatase, calcineurin.

In resting cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. An increase in intracellular calcium concentration, triggered by stimuli such as T-cell receptor (TCR) engagement, leads to the activation of calcineurin. Activated calcineurin then binds to a specific docking site on NFAT, known as the PxIxIT motif, and dephosphorylates multiple serine residues in its regulatory domain. This dephosphorylation exposes a nuclear localization signal (NLS), leading to the rapid translocation of NFAT into the nucleus. Once in the nucleus, NFAT cooperates with other transcription factors, such as AP-1, to bind to specific DNA sequences in the promoters of target genes, thereby initiating their transcription.

The VIVIT Peptide: A Specific Inhibitor of the Calcineurin-NFAT Interaction

The VIVIT peptide was identified through a screening process aimed at discovering high-affinity ligands for the NFAT docking site on calcineurin.[1][2] It is a 14-amino-acid peptide (GPHPVIVITGPHEE) that contains a central VIVIT sequence which mimics the PxIxIT motif of NFAT.[1]

Mechanism of Action

The core mechanism of action of the VIVIT peptide and its derivatives is competitive inhibition of the calcineurin-NFAT interaction.[3] By binding to the same docking site on calcineurin that NFAT utilizes, the VIVIT peptide physically obstructs the binding of endogenous NFAT proteins to the phosphatase. This preventative binding has a crucial consequence: it blocks the dephosphorylation of NFAT by calcineurin. As a result, NFAT remains in its phosphorylated, inactive state in the cytoplasm and is unable to translocate to the nucleus to drive gene expression.[4][5]

A key feature that distinguishes VIVIT-based inhibitors from classical calcineurin inhibitors like cyclosporin A (CsA) and FK506 is their high specificity. While CsA and FK506 inhibit the catalytic phosphatase activity of calcineurin altogether, affecting all of its substrates, the VIVIT peptide only blocks the interaction with NFAT, leaving the general phosphatase activity of calcineurin intact.[3][6] This specificity makes VIVIT and its derivatives invaluable tools for studying NFAT-specific signaling and holds promise for therapeutic applications with potentially fewer side effects.

To facilitate its use in cellular and in vivo studies, the VIVIT peptide is often conjugated to a cell-penetrating peptide, such as a poly-arginine tail (11R), creating the 11R-VIVIT peptide. This modification allows the inhibitor to efficiently cross the cell membrane and exert its function within the cytoplasm.[1]

Quantitative Data

The binding affinity of the VIVIT peptide and its derivatives to calcineurin has been quantified, providing a basis for understanding its inhibitory potential. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key parameters in this regard.

| Compound | Parameter | Value | Method | Reference |

| VIVIT | Kd | 477 ± 26 nM | Fluorescence Anisotropy | [1] |

| IC50 | 4100 ± 100 nM | Competitive Binding Assay | [1] | |

| ZIZIT | Kd | 43 ± 12 nM | Fluorescence Anisotropy | [1] |

| ZIZIT-cisPro | Kd | 2.6 nM | Fluorescence Anisotropy | [1] |

| 11R-VIVIT | Cellular Effect | ~65% inhibition of NFAT nuclear translocation at 500 nM | Microscopy | [1] |

| 11R-VIVIT | Cellular Effect | Significant reduction of NFAT2 expression at 100 nM | Western Blot | [7] |

Table 1: Quantitative data for VIVIT and its derivatives.

Experimental Protocols

The mechanism of action of VIVIT-based inhibitors can be elucidated through a series of well-established experimental protocols.

NFAT Luciferase Reporter Assay

This assay measures the transcriptional activity of NFAT.

Principle: A reporter plasmid containing a luciferase gene under the control of multiple NFAT response elements is transfected into cells. Activation of the NFAT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, Jurkat) in a 24-well plate.

-

Co-transfect the cells with an NFAT-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Inhibitor Treatment:

-

After 24 hours, pre-treat the cells with varying concentrations of 11R-VIVIT for 1-2 hours.

-

-

Pathway Activation:

-

Stimulate the cells with an agent that increases intracellular calcium, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, to activate the calcineurin-NFAT pathway.

-

-

Lysis and Luminescence Measurement:

-

After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in the presence of the inhibitor compared to the stimulated control reflects the inhibitory effect of 11R-VIVIT on NFAT transcriptional activity.

-

Nuclear/Cytoplasmic Fractionation and Western Blotting

This method directly visualizes the effect of the inhibitor on the subcellular localization of NFAT.

Principle: Cells are lysed and separated into nuclear and cytoplasmic fractions. The amount of NFAT protein in each fraction is then quantified by Western blotting.

Methodology:

-

Cell Treatment:

-

Treat cells with 11R-VIVIT for 1-2 hours, followed by stimulation with PMA and ionomycin.

-

-

Cell Lysis and Fractionation:

-

Harvest the cells and resuspend them in a hypotonic buffer to swell the cell membrane.

-

Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a narrow-gauge needle.

-

Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant represents the cytoplasmic fraction.

-

Wash the nuclear pellet and then lyse it with a nuclear extraction buffer.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of both the cytoplasmic and nuclear extracts.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for an NFAT isoform (e.g., NFATc1, NFATc2).

-

Use antibodies against cytoplasmic (e.g., GAPDH) and nuclear (e.g., Lamin B1) markers to verify the purity of the fractions.

-

Detect the primary antibodies with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the DNA-binding activity of NFAT.

Principle: A radiolabeled or fluorescently labeled DNA probe containing the NFAT binding consensus sequence is incubated with nuclear extracts. If NFAT is present and active in the extracts, it will bind to the probe, forming a larger protein-DNA complex. When run on a non-denaturing polyacrylamide gel, this complex will migrate more slowly than the free, unbound probe, causing a "shift" in the band's position.

Methodology:

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides corresponding to the NFAT binding site.

-

Label the resulting double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

-

Nuclear Extract Preparation:

-

Prepare nuclear extracts from cells treated with or without 11R-VIVIT and with or without a stimulus (PMA/ionomycin).

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein binding.

-

For competition assays, add an excess of unlabeled ("cold") probe to the reaction to demonstrate the specificity of the binding.

-

For supershift assays, add an antibody specific to NFAT to the reaction, which will bind to the NFAT-DNA complex, further retarding its migration.

-

-

Electrophoresis and Detection:

-

Separate the binding reactions on a native polyacrylamide gel.

-

Dry the gel and expose it to X-ray film (for radiolabeled probes) or image it using a fluorescent scanner. A decrease in the shifted band in samples from 11R-VIVIT-treated cells indicates reduced NFAT DNA-binding activity.

-

Conclusion

The VIVIT peptide and its cell-permeable derivative, 11R-VIVIT, are potent and highly specific inhibitors of the calcineurin-NFAT signaling pathway. Their mechanism of action, centered on the competitive inhibition of the protein-protein interaction between calcineurin and NFAT, provides a distinct advantage over less specific calcineurin inhibitors. The experimental protocols detailed in this guide offer a robust framework for investigating the cellular effects of these inhibitors and for the continued development of novel therapeutics targeting the NFAT pathway.

References

- 1. Structure-Based Optimization of a Peptidyl Inhibitor against Calcineurin-Nuclear Factor of Activated T Cell (NFAT) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the calcineurin-NFAT complex: Defining a T Cell Activation Switch Using Solution NMR and Crystal Coordinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of VIVIT, a selective peptide inhibitor of nuclear factor of activated T cells, in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide 11R-VIVIT promotes fracture healing in osteoporotic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The optimized core peptide derived from CABIN1 efficiently inhibits calcineurin-mediated T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of NFAT Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of NFAT Inhibitor-2, a potent, non-peptide inhibitor of the calcineurin-NFAT signaling pathway. All data presented herein is derived from the primary literature, including patent filings, and is intended to provide a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery.

Introduction to NFAT Signaling

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in the immune response, as well as in the development and function of various other cell types[1][2]. The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin[3][4]. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those encoding cytokines like interleukin-2 (B1167480) (IL-2) that are crucial for T-cell activation[5][6]. Dysregulation of the NFAT signaling pathway has been implicated in a variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer[3][4].

Discovery of this compound

This compound was identified as a potent inhibitor of the calcineurin-NFAT signaling pathway through a screening campaign detailed in patent WO2016207212A1. This compound, designated as compound 17 in the patent, is a non-peptide small molecule designed to interfere with the protein-protein interaction between calcineurin and NFAT[6][7]. Unlike traditional calcineurin inhibitors such as cyclosporin (B1163) A and tacrolimus, which target the catalytic site of calcineurin, this compound is designed to be more selective by specifically disrupting the NFAT docking site on calcineurin. This selectivity is intended to reduce the off-target effects associated with broad calcineurin inhibition[6][7].

Synthesis of this compound

The synthesis of this compound, a substituted N-phenylmethanesulfonamide, can be achieved through a multi-step process. While the patent provides a general synthetic scheme, a more detailed plausible protocol based on established methods for sulfonamide synthesis is outlined below.

General Synthetic Scheme

The synthesis involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride, followed by further modifications. The key step is the formation of the sulfonamide bond.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(chloromethyl)benzenesulfonyl chloride

This starting material can be synthesized from 4-methylbenzenesulfonyl chloride through a radical chlorination reaction.

Step 2: Synthesis of 4-(chloromethyl)-N-(4-methyl-3,5-difluorophenyl)benzenesulfonamide

To a solution of 4-methyl-3,5-difluoroaniline in a suitable solvent such as dichloromethane, an equimolar amount of 4-(chloromethyl)benzenesulfonyl chloride is added dropwise at 0 °C in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated by extraction and purified by column chromatography.

Step 3: Synthesis of this compound (Compound 17)

The intermediate from Step 2 is reacted with 4-methoxythiophenol in the presence of a base such as potassium carbonate in a solvent like acetonitrile (B52724) at an elevated temperature. The reaction progression is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Quantitative Data

The biological activity of this compound was assessed through a series of in vitro assays as described in patent WO2016207212A1. The quantitative data from these experiments are summarized in the tables below.

| Assay | Cell Line | IC50 (µM) |

| NFAT-luciferase Reporter Gene Assay | HEK 293T | 0.1 - 1 |

| Inhibition of IL-2 Gene Expression | Jurkat | ~1 |

| Inhibition of IFN-γ Gene Expression | Jurkat | ~1 |

Table 1: Inhibitory Activity of this compound on NFAT-Dependent Gene Expression

| Assay | Result at 10 µM |

| Inhibition of NFATc2 Dephosphorylation | Significant inhibition observed |

| Inhibition of NFATc2 Nuclear Translocation | Potent inhibition of nuclear translocation |

| Disruption of Calcineurin-NFAT Interaction | Effective disruption of the protein-protein interaction |

Table 2: Qualitative Biological Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in patent WO2016207212A1 and general laboratory procedures.

NFAT-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NFAT.

-

Cell Culture and Transfection: HEK 293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NFAT-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound for 1 hour.

-

Cell Stimulation: Cells are then stimulated with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) to activate the NFAT signaling pathway.

-

Luciferase Assay: After 6-8 hours of stimulation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Inhibition of NFATc2 Nuclear Translocation Assay

This assay visualizes the effect of the inhibitor on the subcellular localization of NFAT.

-

Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are pre-incubated with this compound or vehicle control for 1 hour.

-

Cell Stimulation: Cells are stimulated with ionomycin to induce an increase in intracellular calcium.

-

Immunofluorescence: After 30 minutes of stimulation, cells are fixed, permeabilized, and stained with an anti-NFATc2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The subcellular localization of NFATc2 is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NFATc2 is quantified.

Inhibition of NFATc2 Dephosphorylation Assay

This assay determines the effect of the inhibitor on the phosphorylation status of NFATc2.

-

Cell Culture and Treatment: Jurkat T-cells are treated with this compound or vehicle control for 1 hour.

-

Cell Stimulation and Lysis: Cells are stimulated with ionomycin for 30 minutes and then lysed in a buffer containing phosphatase inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an antibody that specifically recognizes the phosphorylated form of NFATc2. A total NFATc2 antibody is used as a loading control.

-

Analysis: The band intensities are quantified to determine the extent of inhibition of dephosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NFAT signaling pathway and the experimental workflows described in this guide.

Caption: The Calcineurin-NFAT Signaling Pathway.

Caption: NFAT Luciferase Reporter Assay Workflow.

Caption: NFAT Nuclear Translocation Assay Workflow.

Conclusion

This compound represents a promising small molecule inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action, which involves the disruption of the protein-protein interaction between calcineurin and NFAT, offers the potential for increased selectivity and a more favorable safety profile compared to existing immunosuppressants. The data presented in this guide provide a comprehensive overview of its discovery, synthesis, and biological activity, serving as a valuable resource for further research and development in this area.

References

- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of NFAT Inhibitor-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of NFAT Inhibitor-2, a potent, non-peptide inhibitor of the calcineurin-NFAT signaling pathway. All data presented herein is derived from the primary literature, including patent filings, and is intended to provide a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery.

Introduction to NFAT Signaling

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in the immune response, as well as in the development and function of various other cell types[1][2]. The activation of NFAT is tightly regulated by the calcium-dependent phosphatase, calcineurin[3][4]. In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation that leads to an increase in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT, exposing a nuclear localization signal. This allows NFAT to translocate to the nucleus, where it cooperates with other transcription factors to regulate the expression of target genes, including those encoding cytokines like interleukin-2 (IL-2) that are crucial for T-cell activation[5][6]. Dysregulation of the NFAT signaling pathway has been implicated in a variety of diseases, including autoimmune disorders, cardiovascular diseases, and cancer[3][4].

Discovery of this compound

This compound was identified as a potent inhibitor of the calcineurin-NFAT signaling pathway through a screening campaign detailed in patent WO2016207212A1. This compound, designated as compound 17 in the patent, is a non-peptide small molecule designed to interfere with the protein-protein interaction between calcineurin and NFAT[6][7]. Unlike traditional calcineurin inhibitors such as cyclosporin A and tacrolimus, which target the catalytic site of calcineurin, this compound is designed to be more selective by specifically disrupting the NFAT docking site on calcineurin. This selectivity is intended to reduce the off-target effects associated with broad calcineurin inhibition[6][7].

Synthesis of this compound

The synthesis of this compound, a substituted N-phenylmethanesulfonamide, can be achieved through a multi-step process. While the patent provides a general synthetic scheme, a more detailed plausible protocol based on established methods for sulfonamide synthesis is outlined below.

General Synthetic Scheme

The synthesis involves the reaction of a substituted aniline with a sulfonyl chloride, followed by further modifications. The key step is the formation of the sulfonamide bond.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(chloromethyl)benzenesulfonyl chloride

This starting material can be synthesized from 4-methylbenzenesulfonyl chloride through a radical chlorination reaction.

Step 2: Synthesis of 4-(chloromethyl)-N-(4-methyl-3,5-difluorophenyl)benzenesulfonamide

To a solution of 4-methyl-3,5-difluoroaniline in a suitable solvent such as dichloromethane, an equimolar amount of 4-(chloromethyl)benzenesulfonyl chloride is added dropwise at 0 °C in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography. The product is then isolated by extraction and purified by column chromatography.

Step 3: Synthesis of this compound (Compound 17)

The intermediate from Step 2 is reacted with 4-methoxythiophenol in the presence of a base such as potassium carbonate in a solvent like acetonitrile at an elevated temperature. The reaction progression is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Quantitative Data

The biological activity of this compound was assessed through a series of in vitro assays as described in patent WO2016207212A1. The quantitative data from these experiments are summarized in the tables below.

| Assay | Cell Line | IC50 (µM) |

| NFAT-luciferase Reporter Gene Assay | HEK 293T | 0.1 - 1 |

| Inhibition of IL-2 Gene Expression | Jurkat | ~1 |

| Inhibition of IFN-γ Gene Expression | Jurkat | ~1 |

Table 1: Inhibitory Activity of this compound on NFAT-Dependent Gene Expression

| Assay | Result at 10 µM |

| Inhibition of NFATc2 Dephosphorylation | Significant inhibition observed |

| Inhibition of NFATc2 Nuclear Translocation | Potent inhibition of nuclear translocation |

| Disruption of Calcineurin-NFAT Interaction | Effective disruption of the protein-protein interaction |

Table 2: Qualitative Biological Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in patent WO2016207212A1 and general laboratory procedures.

NFAT-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of NFAT.

-

Cell Culture and Transfection: HEK 293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with an NFAT-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound for 1 hour.

-

Cell Stimulation: Cells are then stimulated with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin to activate the NFAT signaling pathway.

-

Luciferase Assay: After 6-8 hours of stimulation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Inhibition of NFATc2 Nuclear Translocation Assay

This assay visualizes the effect of the inhibitor on the subcellular localization of NFAT.

-

Cell Culture and Treatment: Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are pre-incubated with this compound or vehicle control for 1 hour.

-

Cell Stimulation: Cells are stimulated with ionomycin to induce an increase in intracellular calcium.

-

Immunofluorescence: After 30 minutes of stimulation, cells are fixed, permeabilized, and stained with an anti-NFATc2 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The subcellular localization of NFATc2 is visualized using fluorescence microscopy. The percentage of cells showing nuclear translocation of NFATc2 is quantified.

Inhibition of NFATc2 Dephosphorylation Assay

This assay determines the effect of the inhibitor on the phosphorylation status of NFATc2.

-

Cell Culture and Treatment: Jurkat T-cells are treated with this compound or vehicle control for 1 hour.

-

Cell Stimulation and Lysis: Cells are stimulated with ionomycin for 30 minutes and then lysed in a buffer containing phosphatase inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with an antibody that specifically recognizes the phosphorylated form of NFATc2. A total NFATc2 antibody is used as a loading control.

-

Analysis: The band intensities are quantified to determine the extent of inhibition of dephosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the NFAT signaling pathway and the experimental workflows described in this guide.

Caption: The Calcineurin-NFAT Signaling Pathway.

Caption: NFAT Luciferase Reporter Assay Workflow.

Caption: NFAT Nuclear Translocation Assay Workflow.

Conclusion

This compound represents a promising small molecule inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action, which involves the disruption of the protein-protein interaction between calcineurin and NFAT, offers the potential for increased selectivity and a more favorable safety profile compared to existing immunosuppressants. The data presented in this guide provide a comprehensive overview of its discovery, synthesis, and biological activity, serving as a valuable resource for further research and development in this area.

References

- 1. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

The Role of NFAT Inhibitor-2 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a cornerstone of T-cell activation and a critical target for immunomodulatory therapeutics. This technical guide provides an in-depth examination of the role of NFAT inhibitors, with a particular focus on NFAT Inhibitor-2, in the regulation of T-cell function. We will explore the molecular mechanisms of T-cell activation via the NFAT pathway, the mode of action of various NFAT inhibitors, and present detailed experimental protocols for their characterization. This guide is intended to be a comprehensive resource for researchers and professionals involved in immunology and drug development, offering both theoretical background and practical methodologies.

Introduction: The NFAT Signaling Pathway in T-Cell Activation

T-cell activation is a pivotal event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation of T-cells. The NFAT family of transcription factors are key players in this process.[1][2]

The canonical NFAT activation pathway is dependent on intracellular calcium signaling.[3] Upon TCR stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular Ca2+ activates the calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4]

Calcineurin is the critical upstream activator of NFAT.[4] In resting T-cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal (NLS) and promoting its translocation into the nucleus.[4] Once in the nucleus, NFAT cooperates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to specific response elements in the promoters of target genes, including interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation and survival.[5]

There are five members of the NFAT family (NFAT1-5). NFAT1 (NFATc2), NFAT2 (NFATc1), NFAT3 (NFATc4), and NFAT4 (NFATc3) are regulated by the calcium-calcineurin pathway, while NFAT5 is activated by osmotic stress.[4] NFAT1 and NFAT2 are the predominant isoforms expressed in T-cells.[4]

Mechanism of Action of NFAT Inhibitors

Given the central role of the NFAT pathway in T-cell activation, its inhibition is a major strategy for immunosuppression. NFAT inhibitors can be broadly categorized based on their mechanism of action.

Calcineurin Inhibitors

The most well-known class of NFAT inhibitors are the calcineurin inhibitors, such as Cyclosporin A (CsA) and Tacrolimus (FK506). These drugs form complexes with intracellular immunophilins (cyclophilin for CsA and FK506-binding protein for FK506), and these complexes then bind to and inhibit the phosphatase activity of calcineurin.[6] By preventing calcineurin-mediated dephosphorylation, these drugs block NFAT's nuclear translocation and subsequent gene transcription.

Inhibitors of the Calcineurin-NFAT Interaction

A more targeted approach to inhibiting NFAT signaling is to disrupt the physical interaction between calcineurin and NFAT, without affecting the general phosphatase activity of calcineurin. This approach offers the potential for greater specificity and reduced off-target effects.

One of the most well-characterized inhibitors in this class is the VIVIT peptide. This peptide was identified from a combinatorial library and specifically binds to the NFAT docking site on calcineurin, thereby competitively inhibiting the binding of endogenous NFAT.[7]

This compound is described as a potent inhibitor of calcineurin-NFAT signaling.[2][8] It is identified as compound 17 in patent WO2016207212A1.[9] This small molecule is designed to interfere with the calcineurin-NFAT pathway, preventing the dephosphorylation and nuclear translocation of NFATc, and subsequently inhibiting the production of NFAT-dependent cytokines like IL-2 and IFNγ in activated human CD4+ T-cells.[9]

Quantitative Data on NFAT Inhibitors

The efficacy of NFAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Below is a summary of available quantitative data for various NFAT inhibitors.

| Inhibitor | Target | Assay Type | Cell Type/System | IC50 / Kd | Reference |

| This compound (Compound 17) | Calcineurin-NFAT signaling | NFATc dephosphorylation, nuclear translocation, promoter activation, cytokine production | HEK 293T, U2OS, human primary CD4+ T-cells | Data not publicly available | [9] |

| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | Kd: 0.48 ± 0.05 μM | [3] |

| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | IC50 in the range of 10-20 μM | [3] |

| UR-1505 | NFAT activation | T-cell proliferation | CD3/CD28 stimulated T-cells | Data not specified | |

| KRN2 | NFAT5 | Not specified | Not specified | IC50: 100 nM | |

| NFATc1-IN-1 | RANKL-induced osteoclast formation | Osteoclastogenesis assay | Not specified | IC50: 1.57 μM |

Note: While patent WO2016207212A1 demonstrates the inhibitory activity of this compound (compound 17) through various experiments, specific IC50 values are not provided in the public document.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NFAT inhibitors.

NFAT-Luciferase Reporter Assay in Jurkat T-Cells

This assay is a common method to screen for and characterize NFAT inhibitors by measuring their effect on NFAT-dependent gene transcription.

Objective: To quantify the inhibitory effect of a compound on NFAT transcriptional activity.

Materials:

-

Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct (e.g., Jurkat-Lucia™ NFAT cells).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

T-cell activators: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies.

-

Test compound (NFAT inhibitor).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Jurkat-NFAT reporter cells into a 96-well plate at a density of approximately 40,000 cells/well in 50 µL of assay medium.

-

Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Add the desired volume of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Prepare a solution of T-cell activators (e.g., 15 nM PMA and 0.5 µM Ionomycin, or a combination of anti-CD3 and anti-CD28 antibodies) at a concentration that is 4-fold higher than the final desired concentration. Add 25 µL of this activator solution to the appropriate wells. For unstimulated controls, add 25 µL of assay medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.

-

Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Measurement: Incubate the plate at room temperature for approximately 15 minutes with gentle rocking. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence signal of the stimulated wells by that of the unstimulated wells. Plot the fold induction against the concentration of the inhibitor to determine the IC50 value.

NFAT Nuclear Translocation Assay by Immunofluorescence

This assay visually assesses the ability of an inhibitor to block the movement of NFAT from the cytoplasm to the nucleus upon T-cell stimulation.

Objective: To visualize and quantify the inhibition of NFAT nuclear translocation.

Materials:

-

Primary human T-cells or a suitable T-cell line (e.g., Jurkat).

-

Poly-L-lysine coated coverslips in a 12-well plate.

-

T-cell activators (e.g., PMA and Ionomycin).

-

Test compound (NFAT inhibitor).

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against an NFAT isoform (e.g., anti-NFATc2).

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding and Treatment: Seed T-cells onto poly-L-lysine coated coverslips. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with T-cell activators for a predetermined time (e.g., 30 minutes) at 37°C.

-

Fixation: Aspirate the medium and fix the cells with fixation buffer for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of NFAT nuclear translocation.

Calcineurin Phosphatase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the phosphatase activity of calcineurin.

Objective: To determine if a compound directly inhibits the enzymatic activity of calcineurin.

Materials:

-

Purified active calcineurin enzyme.

-

Calcineurin substrate (e.g., RII phosphopeptide).

-

Assay buffer (containing Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA).

-

Test compound (NFAT inhibitor).

-

Malachite Green reagent for phosphate (B84403) detection.

-

Phosphate standard solution.

-

96-well microplate.

-

Plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the calcineurin substrate to each well.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate by adding the Malachite Green reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: Generate a phosphate standard curve. Use the standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of calcineurin activity inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

T-Cell Receptor and NFAT Signaling Pathway

Caption: TCR-NFAT signaling cascade in T-cell activation.

Experimental Workflow for NFAT-Luciferase Reporter Assay

Caption: Workflow for NFAT-luciferase reporter assay.

Logical Relationship of NFAT Inhibition

Caption: Logical flow of NFAT inhibition.

Conclusion

The NFAT signaling pathway remains a highly relevant and druggable target for the modulation of T-cell mediated immune responses. While established calcineurin inhibitors are effective, their broad activity can lead to significant side effects. The development of more specific inhibitors, such as those targeting the calcineurin-NFAT interaction like the VIVIT peptide and small molecules like this compound, represents a promising avenue for creating safer and more targeted immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust toolkit for researchers and drug developers to investigate and characterize novel NFAT inhibitors, ultimately contributing to the advancement of treatments for autoimmune diseases, transplant rejection, and other immune-related disorders. Further research to elucidate the precise quantitative inhibitory profile of emerging compounds like this compound will be crucial for their clinical translation.

References

- 1. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SVG | Graphviz [graphviz.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]

- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NFAT Inhibitor-2 in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a cornerstone of T-cell activation and a critical target for immunomodulatory therapeutics. This technical guide provides an in-depth examination of the role of NFAT inhibitors, with a particular focus on NFAT Inhibitor-2, in the regulation of T-cell function. We will explore the molecular mechanisms of T-cell activation via the NFAT pathway, the mode of action of various NFAT inhibitors, and present detailed experimental protocols for their characterization. This guide is intended to be a comprehensive resource for researchers and professionals involved in immunology and drug development, offering both theoretical background and practical methodologies.

Introduction: The NFAT Signaling Pathway in T-Cell Activation

T-cell activation is a pivotal event in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation of T-cells. The NFAT family of transcription factors are key players in this process.[1][2]

The canonical NFAT activation pathway is dependent on intracellular calcium signaling.[3] Upon TCR stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of calcium ions (Ca2+) into the cytoplasm. This sustained increase in intracellular Ca2+ activates the calmodulin-dependent serine/threonine phosphatase, calcineurin.[3][4]

Calcineurin is the critical upstream activator of NFAT.[4] In resting T-cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm. Activated calcineurin dephosphorylates NFAT, exposing a nuclear localization signal (NLS) and promoting its translocation into the nucleus.[4] Once in the nucleus, NFAT cooperates with other transcription factors, such as Activator Protein-1 (AP-1), to bind to specific response elements in the promoters of target genes, including interleukin-2 (IL-2), a key cytokine for T-cell proliferation and survival.[5]

There are five members of the NFAT family (NFAT1-5). NFAT1 (NFATc2), NFAT2 (NFATc1), NFAT3 (NFATc4), and NFAT4 (NFATc3) are regulated by the calcium-calcineurin pathway, while NFAT5 is activated by osmotic stress.[4] NFAT1 and NFAT2 are the predominant isoforms expressed in T-cells.[4]

Mechanism of Action of NFAT Inhibitors

Given the central role of the NFAT pathway in T-cell activation, its inhibition is a major strategy for immunosuppression. NFAT inhibitors can be broadly categorized based on their mechanism of action.

Calcineurin Inhibitors

The most well-known class of NFAT inhibitors are the calcineurin inhibitors, such as Cyclosporin A (CsA) and Tacrolimus (FK506). These drugs form complexes with intracellular immunophilins (cyclophilin for CsA and FK506-binding protein for FK506), and these complexes then bind to and inhibit the phosphatase activity of calcineurin.[6] By preventing calcineurin-mediated dephosphorylation, these drugs block NFAT's nuclear translocation and subsequent gene transcription.

Inhibitors of the Calcineurin-NFAT Interaction

A more targeted approach to inhibiting NFAT signaling is to disrupt the physical interaction between calcineurin and NFAT, without affecting the general phosphatase activity of calcineurin. This approach offers the potential for greater specificity and reduced off-target effects.

One of the most well-characterized inhibitors in this class is the VIVIT peptide. This peptide was identified from a combinatorial library and specifically binds to the NFAT docking site on calcineurin, thereby competitively inhibiting the binding of endogenous NFAT.[7]

This compound is described as a potent inhibitor of calcineurin-NFAT signaling.[2][8] It is identified as compound 17 in patent WO2016207212A1.[9] This small molecule is designed to interfere with the calcineurin-NFAT pathway, preventing the dephosphorylation and nuclear translocation of NFATc, and subsequently inhibiting the production of NFAT-dependent cytokines like IL-2 and IFNγ in activated human CD4+ T-cells.[9]

Quantitative Data on NFAT Inhibitors

The efficacy of NFAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their dissociation constant (Kd). Below is a summary of available quantitative data for various NFAT inhibitors.

| Inhibitor | Target | Assay Type | Cell Type/System | IC50 / Kd | Reference |

| This compound (Compound 17) | Calcineurin-NFAT signaling | NFATc dephosphorylation, nuclear translocation, promoter activation, cytokine production | HEK 293T, U2OS, human primary CD4+ T-cells | Data not publicly available | [9] |

| VIVIT peptide | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | Kd: 0.48 ± 0.05 μM | [3] |

| INCA-6 | Calcineurin-NFAT interaction | Fluorescence Polarization | In vitro | IC50 in the range of 10-20 μM | [3] |

| UR-1505 | NFAT activation | T-cell proliferation | CD3/CD28 stimulated T-cells | Data not specified | |

| KRN2 | NFAT5 | Not specified | Not specified | IC50: 100 nM | |

| NFATc1-IN-1 | RANKL-induced osteoclast formation | Osteoclastogenesis assay | Not specified | IC50: 1.57 μM |

Note: While patent WO2016207212A1 demonstrates the inhibitory activity of this compound (compound 17) through various experiments, specific IC50 values are not provided in the public document.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NFAT inhibitors.

NFAT-Luciferase Reporter Assay in Jurkat T-Cells

This assay is a common method to screen for and characterize NFAT inhibitors by measuring their effect on NFAT-dependent gene transcription.

Objective: To quantify the inhibitory effect of a compound on NFAT transcriptional activity.

Materials:

-

Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct (e.g., Jurkat-Lucia™ NFAT cells).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

-

T-cell activators: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/anti-CD28 antibodies.

-

Test compound (NFAT inhibitor).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Jurkat-NFAT reporter cells into a 96-well plate at a density of approximately 40,000 cells/well in 50 µL of assay medium.

-

Compound Treatment: Prepare serial dilutions of the test compound in assay medium. Add the desired volume of the diluted compound to the wells. Include a vehicle control (e.g., DMSO).

-

Cell Stimulation: Prepare a solution of T-cell activators (e.g., 15 nM PMA and 0.5 µM Ionomycin, or a combination of anti-CD3 and anti-CD28 antibodies) at a concentration that is 4-fold higher than the final desired concentration. Add 25 µL of this activator solution to the appropriate wells. For unstimulated controls, add 25 µL of assay medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-18 hours.

-

Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Measurement: Incubate the plate at room temperature for approximately 15 minutes with gentle rocking. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity by dividing the luminescence signal of the stimulated wells by that of the unstimulated wells. Plot the fold induction against the concentration of the inhibitor to determine the IC50 value.

NFAT Nuclear Translocation Assay by Immunofluorescence

This assay visually assesses the ability of an inhibitor to block the movement of NFAT from the cytoplasm to the nucleus upon T-cell stimulation.

Objective: To visualize and quantify the inhibition of NFAT nuclear translocation.

Materials:

-

Primary human T-cells or a suitable T-cell line (e.g., Jurkat).

-

Poly-L-lysine coated coverslips in a 12-well plate.

-

T-cell activators (e.g., PMA and Ionomycin).

-

Test compound (NFAT inhibitor).

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against an NFAT isoform (e.g., anti-NFATc2).

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding and Treatment: Seed T-cells onto poly-L-lysine coated coverslips. Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with T-cell activators for a predetermined time (e.g., 30 minutes) at 37°C.

-

Fixation: Aspirate the medium and fix the cells with fixation buffer for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NFAT antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of NFAT nuclear translocation.

Calcineurin Phosphatase Activity Assay

This biochemical assay measures the direct inhibitory effect of a compound on the phosphatase activity of calcineurin.

Objective: To determine if a compound directly inhibits the enzymatic activity of calcineurin.

Materials:

-

Purified active calcineurin enzyme.

-

Calcineurin substrate (e.g., RII phosphopeptide).

-

Assay buffer (containing Tris-HCl, MgCl2, CaCl2, and a protein stabilizer like BSA).

-

Test compound (NFAT inhibitor).

-

Malachite Green reagent for phosphate detection.

-

Phosphate standard solution.

-

96-well microplate.

-

Plate reader.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified calcineurin, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding the calcineurin substrate to each well.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and detect the amount of released free phosphate by adding the Malachite Green reagent.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.

-

Data Analysis: Generate a phosphate standard curve. Use the standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of calcineurin activity inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

T-Cell Receptor and NFAT Signaling Pathway

Caption: TCR-NFAT signaling cascade in T-cell activation.

Experimental Workflow for NFAT-Luciferase Reporter Assay

Caption: Workflow for NFAT-luciferase reporter assay.

Logical Relationship of NFAT Inhibition

Caption: Logical flow of NFAT inhibition.

Conclusion

The NFAT signaling pathway remains a highly relevant and druggable target for the modulation of T-cell mediated immune responses. While established calcineurin inhibitors are effective, their broad activity can lead to significant side effects. The development of more specific inhibitors, such as those targeting the calcineurin-NFAT interaction like the VIVIT peptide and small molecules like this compound, represents a promising avenue for creating safer and more targeted immunomodulatory therapies. The experimental protocols and conceptual frameworks provided in this guide offer a robust toolkit for researchers and drug developers to investigate and characterize novel NFAT inhibitors, ultimately contributing to the advancement of treatments for autoimmune diseases, transplant rejection, and other immune-related disorders. Further research to elucidate the precise quantitative inhibitory profile of emerging compounds like this compound will be crucial for their clinical translation.

References

- 1. Visualization and Quantification of NFAT1 Translocation in T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]

- 4. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SVG | Graphviz [graphviz.org]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO2016207212A1 - Therapeutic uses of non-peptide inhibitors of the calcineurin - nfat signalling pathway - Google Patents [patents.google.com]

- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of NFAT Inhibitor-2 Binding to Calcineurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a critical regulator of a multitude of cellular processes, including immune responses, cardiac hypertrophy, and neural development. Calcineurin, a serine/threonine phosphatase, is activated by sustained intracellular calcium signals. Upon activation, it dephosphorylates NFAT transcription factors, leading to their nuclear translocation and the subsequent activation of target gene expression. The immunosuppressive drugs cyclosporin (B1163) A and FK506 achieve their therapeutic effect by inhibiting calcineurin's phosphatase activity. However, their broad inhibition of all calcineurin substrates leads to significant side effects. This has spurred the development of inhibitors that specifically target the interaction between calcineurin and NFAT, offering the potential for more selective immunosuppression with an improved safety profile.

This technical guide focuses on the structural and mechanistic basis of the binding of NFAT Inhibitor-2, a small molecule inhibitor, to calcineurin. This compound belongs to a class of sulfonamide compounds designed to disrupt the calcineurin-NFAT interaction without affecting the enzyme's catalytic activity towards other substrates. Information presented herein is based on publicly available patent documentation and established methodologies for characterizing such molecular interactions.

Calcineurin-NFAT Signaling Pathway and Inhibition

The interaction between calcineurin and NFAT is primarily mediated by the binding of a conserved PxIxIT motif on NFAT to a hydrophobic cleft on the catalytic subunit of calcineurin (CnA). This docking interaction is essential for the efficient dephosphorylation of NFAT by calcineurin. This compound is designed to competitively inhibit this interaction.

Figure 1: Calcineurin-NFAT signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound and Related Compounds

While specific biophysical constants for the direct binding of this compound to calcineurin are not publicly available in peer-reviewed literature, the following table summarizes the known information for this compound and provides context with data for a well-characterized peptide inhibitor (VIVIT) and another small molecule inhibitor class (INCA).

| Inhibitor | Type | Target Site | IC50 (NFAT-dependent reporter) | Kd (Binding to Calcineurin) | Reference |

| This compound | Small Molecule | PxIxIT binding site | Not Available | Not Available | Patent: WO2016207212A1[1][2] |

| VIVIT peptide | Peptide | PxIxIT binding site | ~5-10 µM | ~0.5 µM | [3] |

| INCA-2 | Small Molecule | Allosteric (near Cys266) | ~1 µM | ~0.11 µM | [3][4] |

| INCA-6 | Small Molecule | Allosteric (near Cys266) | ~5 µM | ~0.76 µM | [3][4] |

Structural Basis of Binding

This compound is a sulfonamide-based compound.[1][2] Based on the data from its patent, it is proposed to act by directly competing with the PxIxIT motif of NFAT for binding to a hydrophobic pocket on calcineurin. This mode of action is distinct from that of cyclosporin A and FK506, which bind to a composite surface formed by calcineurin and an immunophilin (cyclophilin or FKBP12, respectively) to occlude the active site.

The patent for this compound suggests that it specifically binds to the PxIxIT binding region on calcineurin, thereby disrupting the calcineurin-NFATc2 interaction without affecting the general phosphatase activity of calcineurin.[2]

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are proprietary. However, the following are standard methodologies employed in the field to characterize the binding and activity of small molecule inhibitors of the calcineurin-NFAT interaction.

Fluorescence Polarization (FP) Assay for Binding Competition

This assay is used to determine the ability of a compound to displace a fluorescently labeled probe (e.g., a high-affinity fluorescent peptide like FAM-VIVIT) from calcineurin. A decrease in fluorescence polarization indicates displacement of the probe and suggests binding of the test compound to the same or an allosterically coupled site.

Protocol Outline:

-

Reagents: Purified human calcineurin (CnA/CnB), fluorescently labeled PxIxIT-based peptide (e.g., FAM-VIVIT), assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM CaCl2, 1 mM DTT), test compound (this compound).

-

Procedure: a. Prepare a solution of calcineurin and the fluorescent peptide at concentrations that result in a stable, high polarization signal. b. Serially dilute the test compound in the assay buffer. c. In a microplate, mix the calcineurin-probe complex with the various concentrations of the test compound. d. Incubate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the change in polarization against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC) for Direct Binding Affinity